N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
N-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex ethanediamide derivative characterized by two distinct substituents:
- A 1,3-oxazolidine ring bearing a 2,5-difluorobenzenesulfonyl group at the 3-position.
- A N'-[2-(4-methoxyphenyl)ethyl] moiety attached to the ethanediamide backbone.
This compound combines sulfonyl, fluoro, and methoxy functionalities, which are commonly associated with enhanced bioavailability, metabolic stability, and target specificity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O6S/c1-31-16-5-2-14(3-6-16)8-9-24-20(27)21(28)25-13-19-26(10-11-32-19)33(29,30)18-12-15(22)4-7-17(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZUAOPPVRGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Structural and Functional Insights
Oxazolidine/Oxazolidinone Derivatives: The target compound’s 1,3-oxazolidine ring differs from oxadixyl’s oxazolidinone (a lactam derivative), which is critical for oxadixyl’s fungicidal activity .
Fluorinated Substituents: Both the target compound and diflufenican feature difluorophenyl groups. Diflufenican’s herbicidal activity is attributed to its trifluoromethylphenoxy-pyridinecarboxamide scaffold, which disrupts carotenoid biosynthesis . The target’s 2,5-difluorobenzenesulfonyl group may similarly enhance lipid solubility and membrane penetration.
Methoxy vs. Halogenated Groups :
- The 4-methoxyphenylethyl group in the target compound contrasts with halogenated substituents in analogs (e.g., 2,4-difluorophenyl in diflufenican). Methoxy groups typically increase hydrophilicity, which could influence pharmacokinetics compared to halogenated derivatives .
Synthetic Pathways :
- The target compound’s synthesis likely involves condensation reactions (e.g., coupling of oxazolidine and ethanediamide precursors), analogous to the nucleophilic addition steps used for triazole-thiones in .
Research Findings and Hypotheses
Physicochemical Properties
- IR Spectroscopy : The absence of C=S (1243–1258 cm⁻¹, as in ’s thioamides ) and presence of C=O (amide I band, ~1660 cm⁻¹) would distinguish the target compound from thione derivatives.
- Mass Spectrometry : A hypothetical molecular ion [M+H]⁺ for the target compound (calculated MW ≈ 550–600 g/mol) aligns with masses reported for structurally complex amides (e.g., Example 53: 589.1 ).
Q & A
Q. What is the optimal synthetic protocol for N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide?
The synthesis involves multi-step organic reactions, including sulfonation, oxazolidine ring formation, and amide coupling. Critical steps include:
- Sulfonation : Reacting 2,5-difluorobenzenesulfonyl chloride with an oxazolidine precursor under anhydrous conditions to prevent hydrolysis .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxazolidine-sulfonyl intermediate to the 4-methoxyphenylethylamine moiety .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity . Analytical validation via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC is mandatory to confirm structural integrity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the oxazolidine and benzenesulfonyl groups .
- NMR spectroscopy : -NMR identifies methoxy ( 3.75–3.80 ppm) and oxazolidine methylene protons ( 4.10–4.30 ppm); -NMR confirms difluoro substitution ( -110 to -115 ppm) .
- Computational modeling : Density functional theory (DFT) optimizes the geometry and predicts electronic properties (e.g., electrostatic potential maps) .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC-DAD/UV : Monitors degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 200°C .
- Lyophilization : Recommended for long-term storage to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?
Discrepancies may arise from force field inaccuracies or solvent effects. Mitigation strategies include:
- Enhanced sampling MD simulations : Identifies alternative binding conformations missed in docking (e.g., Glide XP) .
- Alchemical free-energy calculations : Quantifies binding affinity differences between predicted and observed poses .
- Experimental validation : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) measures binding kinetics under physiological conditions .
Q. What methodologies optimize the compound’s binding affinity to its target protein?
- Fragment-based drug design (FBDD) : Modifies the ethanediamide linker or 4-methoxyphenylethyl group to enhance hydrophobic interactions .
- Site-directed mutagenesis : Identifies critical residues in the protein binding pocket for structure-activity relationship (SAR) refinement .
- Water displacement analysis : Uses molecular dynamics to evaluate entropic gains from displacing water molecules in enclosed hydrophobic pockets .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring protein thermal stability shifts .
- Transcriptomics/proteomics : Identifies downstream pathways affected by treatment (e.g., RNA-seq or LC-MS/MS) .
- Cryo-EM/X-ray co-crystallography : Resolves atomic-level interactions between the compound and its target .
Q. What strategies address low synthetic yields in the oxazolidine ring formation step?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate ring closure .
- DoE optimization : Uses response surface methodology to balance temperature (50–80°C), solvent (DMF vs. THF), and stoichiometry .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Analog synthesis : Replace the 2,5-difluorobenzenesulfonyl group with 3,4-dimethoxy or trifluoromethyl variants to assess steric/electronic effects .
- 3D-QSAR models : Aligns molecular fields (CoMFA/CoMSIA) with bioactivity data to prioritize substituents .
- Meta-analysis : Compare IC values across analogs in public databases (ChEMBL, PubChem) to identify activity cliffs .
Q. What in vitro/in vivo models are suitable for evaluating biological activity?
- In vitro : Enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) ; cytotoxicity screening in cancer cell lines (MTT assay) .
- In vivo : Pharmacokinetic studies in rodents (IV/PO administration, LC-MS/MS plasma analysis) ; efficacy in xenograft models (e.g., subcutaneous tumor volume measurement) .
Q. How is metabolic stability assessed to improve half-life?
- Liver microsome assays : Incubate with human/rat microsomes; quantify parent compound degradation via LC-MS .
- CYP450 inhibition screening : Identifies metabolic liabilities using fluorogenic substrates .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to delay clearance .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
- Advanced Characterization : Combine synchrotron XRD and solid-state NMR to resolve polymorphic forms .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
